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Compound of Interest

Compound Name: 2-Furancarboxylic acid

Cat. No.: B3422717 Get Quote

Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound

derived from furan. It serves as a versatile building block in the synthesis of pharmaceuticals,

agrochemicals, and other specialty chemicals. A thorough understanding of its structural

features is paramount for its application in research and development. This technical guide

provides an in-depth overview of the spectroscopic data of 2-furancarboxylic acid, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), to aid researchers, scientists, and drug development professionals in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-furancarboxylic acid, both ¹H and ¹³C NMR provide valuable insights into its

structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-furancarboxylic acid is characterized by signals from the three

protons on the furan ring and the acidic proton of the carboxylic acid group. The chemical shifts

and coupling constants are solvent-dependent.
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¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in 2-
furancarboxylic acid.

Carbon Chemical Shift (δ) in DMSO-d₆ (ppm)

C=O 159.81

C2 147.44

C5 145.38

C3 118.16

C4 112.52

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 2-furancarboxylic acid shows
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absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, as well as

vibrations of the furan ring.

Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (carboxylic acid

dimer)
2500-3300 Broad

C-H stretch (aromatic) ~3100 Medium

C=O stretch (carboxylic acid) ~1700 Strong

C=C stretch (furan ring) ~1583 Strong

C-O stretch (furan ring and

carboxylic acid)
1000-1300 Strong

C-H bend (out-of-plane) ~887 Strong

Note: The exact positions of the peaks can vary depending on the sample preparation method

(e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The electron ionization

(EI) mass spectrum of 2-furancarboxylic acid shows the molecular ion peak and several

characteristic fragment ions.

m/z Relative Intensity Assignment

112 High [M]⁺ (Molecular Ion)

95 High [M - OH]⁺

67 Medium [M - COOH]⁺

39 High [C₃H₃]⁺

Note: Relative intensities can vary between different instruments and experimental conditions.
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Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate interpretation.

NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of 2-furancarboxylic acid for ¹H NMR and

20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Vortex the mixture until the

sample is completely dissolved.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H). For ¹³C

NMR, a proton-decoupled experiment is typically performed.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and apply a baseline correction. Reference the spectrum to the residual

solvent peak or an internal standard (e.g., TMS). For ¹H NMR, integrate the signals to

determine the relative number of protons.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of 2-furancarboxylic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.

The resulting spectrum will show the absorbance or transmittance of the sample as a

function of wavenumber.

Mass Spectrometry (Electron Ionization - EI)
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Sample Introduction: Introduce a small amount of the 2-furancarboxylic acid sample into

the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of utilizing different spectroscopic

techniques to determine the structure of 2-furancarboxylic acid.
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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